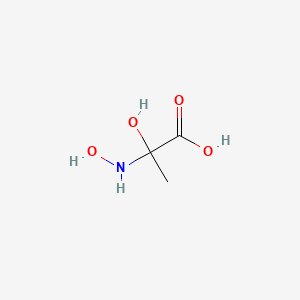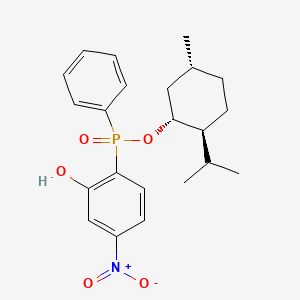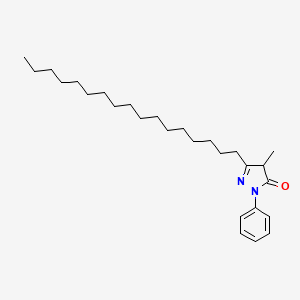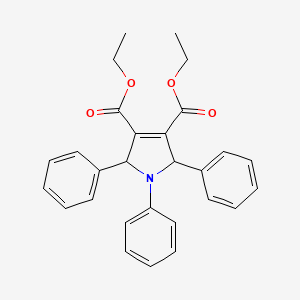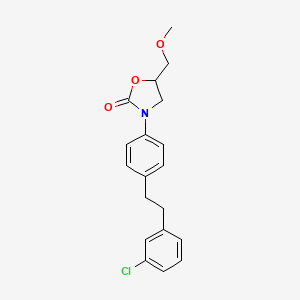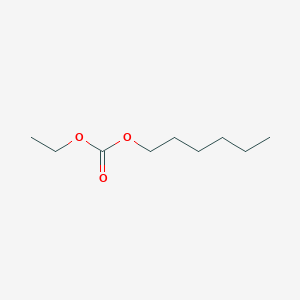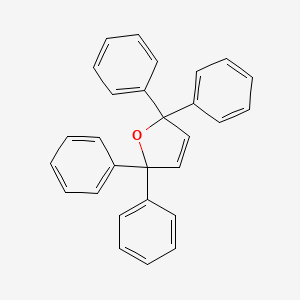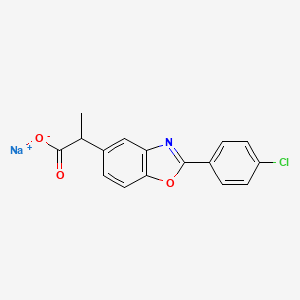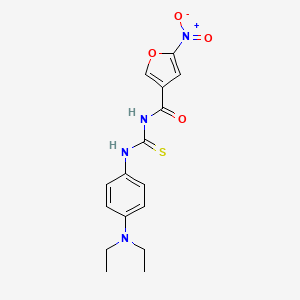
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a nitrofuran ring, a thiocarbamoyl group, and a diethylaminophenyl moiety, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-diethylaminophenyl isothiocyanate with 5-nitrofuran-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiocarbamoyl derivatives.
Applications De Recherche Scientifique
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide involves its interaction with specific molecular targets. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiocarbamoyl group may interact with thiol-containing enzymes, inhibiting their activity. These combined effects contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Diethylaminophenyl)thiocarbamoyl-2-nitrobenzamide
- N-(4-Diethylaminophenyl)thiocarbamoyl-3-nitrothiophene-2-carboxamide
- N-(4-Diethylaminophenyl)thiocarbamoyl-4-nitropyridine-3-carboxamide
Uniqueness
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
117457-82-6 |
|---|---|
Formule moléculaire |
C16H18N4O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[[4-(diethylamino)phenyl]carbamothioyl]-5-nitrofuran-3-carboxamide |
InChI |
InChI=1S/C16H18N4O4S/c1-3-19(4-2)13-7-5-12(6-8-13)17-16(25)18-15(21)11-9-14(20(22)23)24-10-11/h5-10H,3-4H2,1-2H3,(H2,17,18,21,25) |
Clé InChI |
GMYWYYUKBYJTQD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=COC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



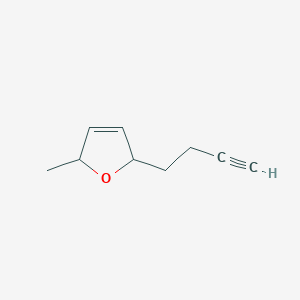
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
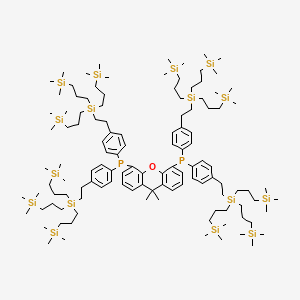
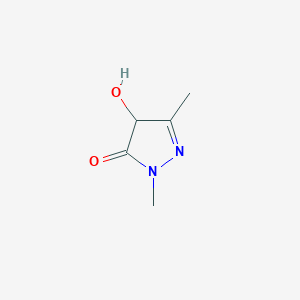
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
